molecular formula C19H18N2O4 B2965374 4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031956-76-9

4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No. B2965374
CAS RN: 1031956-76-9
M. Wt: 338.363
InChI Key: RWCBCKADFWJGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” is likely to be a complex organic molecule. It appears to contain a quinoline core, which is a heterocyclic aromatic organic compound. It also has a carboxylic acid group, an amino group, and methoxy groups attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the quinoline core could potentially be synthesized from α,β-unsaturated aldehydes . The dimethoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring. The dimethoxyphenyl group would add two methoxy groups to the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions such as acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxylic acid group could make it acidic. The methoxy groups could potentially increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Derivative Studies

  • Research has demonstrated the utility of derivatives of 4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid in the synthesis of complex heterocycles, such as dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, and cinnolines, through acid cyclization of amino-substituted heterocycles (Zinchenko et al., 2009). This process showcases the compound's potential as a precursor in synthetic organic chemistry.
  • Another study highlights the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, pointing to the versatility of dimethoxyphenyl derivatives in generating new chemical entities with potential biological activity (Aghekyan et al., 2009).

Photolabile Protecting Groups

  • The development of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), with greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other esters, illustrates the potential of quinoline derivatives in biological messenger control and in vivo applications (Fedoryak & Dore, 2002).

Antihypoxic Activity

  • The synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant antihypoxic effects, indicating the utility of these derivatives in pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Metabolic Studies

  • Metabolic pathway studies of HM-30181, a P-glycoprotein inhibitor derived from 4-oxo-4H-chromene-2-carboxylic acid, in rats have provided insights into the compound's biotransformation, demonstrating its potential for further pharmacokinetic and toxicological evaluation (Paek et al., 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It could also be interesting to investigate potential biological activities of this compound, given the biological activities observed for related compounds .

Mechanism of Action

properties

IUPAC Name

4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-4-5-16-15(6-11)17(10-18(21-16)19(22)23)20-12-7-13(24-2)9-14(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCBCKADFWJGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.